molecular formula C11H8Cl2FN B12120087 2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline CAS No. 610261-48-8

2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline

Cat. No.: B12120087
CAS No.: 610261-48-8
M. Wt: 244.09 g/mol
InChI Key: MJCZKCODBQFSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline is a chemical compound with the following molecular formula:

C13H13Cl2FNO\text{C}_{13}\text{H}_{13}\text{Cl}_2\text{FNO}C13​H13​Cl2​FNO

and a molecular weight of 270.15 g/mol . It belongs to the quinoline family and contains chlorine, fluorine, and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes: The synthetic preparation of 2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline involves several steps. One common method starts with the reaction of 2-chloro-6-fluoroaniline with ethylene oxide to form 2-chloro-3-(2-chloroethyl)-6-fluoroaniline. Subsequently, this intermediate undergoes cyclization to yield the target compound .

Reaction Conditions: The specific reaction conditions for these steps may vary, but they typically involve suitable solvents, catalysts, and temperature control.

Industrial Production: . detailed industrial production processes remain proprietary.

Chemical Reactions Analysis

2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the quinoline ring.

    Reduction Reactions: Reduction of the nitro group (if present) could yield an amino derivative.

    Oxidation Reactions: Oxidation of the ethyl group could lead to the corresponding carboxylic acid or other functional groups.

Common reagents and conditions depend on the specific reaction type and desired products.

Scientific Research Applications

Chemistry::

  • Used as a building block in the synthesis of more complex molecules.
  • Investigated for its reactivity and potential applications in organic synthesis.
Biology and Medicine::
  • Limited information is available regarding its biological activity or medicinal applications. Further research is needed.
Industry::
  • Its industrial applications remain undisclosed, likely due to its specialized nature.

Mechanism of Action

The exact mechanism by which 2-Chloro-3-(2-chloroethyl)-6-fluoroquinoline exerts its effects is not well-documented. Further studies are necessary to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While no direct analogs are mentioned, researchers may compare this compound with related quinolines or halogenated heterocycles to highlight its uniqueness.

Properties

CAS No.

610261-48-8

Molecular Formula

C11H8Cl2FN

Molecular Weight

244.09 g/mol

IUPAC Name

2-chloro-3-(2-chloroethyl)-6-fluoroquinoline

InChI

InChI=1S/C11H8Cl2FN/c12-4-3-7-5-8-6-9(14)1-2-10(8)15-11(7)13/h1-2,5-6H,3-4H2

InChI Key

MJCZKCODBQFSJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1F)CCCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.